Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate
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Overview
Description
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of pyridine and is characterized by the presence of a chloro-substituted pyridyl group and a cyclopropylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group on the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its structural similarity to known insecticides.
Mechanism of Action
The mechanism of action of Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate involves its interaction with specific molecular targets. For instance, in agricultural applications, it may act on the nervous system of insects by binding to nicotinic acetylcholine receptors, leading to paralysis and death of the pest. The exact pathways and molecular interactions depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridyl structure.
Acetamiprid: Another neonicotinoid insecticide with comparable chemical properties.
Thiamethoxam: A systemic insecticide with a related mode of action.
Uniqueness
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate is unique due to its specific structural features, such as the cyclopropylacetate moiety, which may confer distinct chemical and biological properties compared to other neonicotinoids
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl 2-(6-chloropyridin-3-yl)-2-cyclopropylacetate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)10(7-2-3-7)8-4-5-9(12)13-6-8/h4-7,10H,2-3H2,1H3 |
InChI Key |
JHNJHELBCVAWSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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